1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea
Overview
Description
1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea is an organic compound characterized by the presence of methoxy and nitrophenyl groups attached to a urea backbone
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea typically involves the reaction of 4-methoxybenzylamine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using recrystallization techniques to obtain a high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amines, aldehydes, and substituted derivatives .
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar compounds to 1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea include:
1-[(4-Methoxyphenyl)methyl]-3-(4-aminophenyl)urea: This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.
1-[(4-Methoxyphenyl)methyl]-3-(4-chlorophenyl)urea: The presence of a chlorine atom instead of a nitro group affects its electronic properties and reactivity.
1-[(4-Methoxyphenyl)methyl]-3-(4-hydroxyphenyl)urea: The hydroxy group introduces different hydrogen bonding capabilities, influencing its solubility and interactions with biological targets.
These comparisons highlight the unique properties of this compound, particularly its nitro group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-22-14-8-2-11(3-9-14)10-16-15(19)17-12-4-6-13(7-5-12)18(20)21/h2-9H,10H2,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRSAYSEQRTLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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